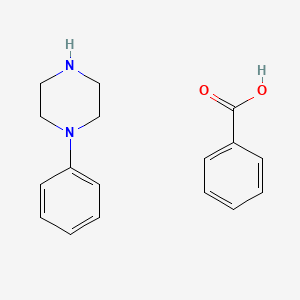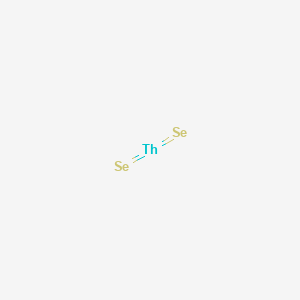
Thorium selenide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thorium selenide is an inorganic compound with the chemical formula ThSe₂. It is one of the selenides of thorium and was first obtained in 1896 through the reaction of thorium carbide and selenium vapor . This compound is known for its dark purple-grey appearance and has a molar mass of 389.980 g·mol⁻¹ .
Méthodes De Préparation
Thorium selenide can be prepared by the high-temperature reaction of thorium and selenium:
Th+2Se→ThSe2
It can also be obtained by the thermal decomposition of phenylselenol thorium pyridine compound . Industrial production methods typically involve these high-temperature reactions to ensure the purity and stability of the compound.
Analyse Des Réactions Chimiques
Thorium selenide undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form thorium oxide and selenium dioxide.
Reduction: It can be reduced back to thorium and selenium under specific conditions.
Common reagents used in these reactions include oxidizing agents like oxygen or sulfur dioxide and reducing agents like hydrogen gas. The major products formed from these reactions are thorium oxide, selenium dioxide, and other thorium chalcogenides .
Applications De Recherche Scientifique
Thorium selenide has several scientific research applications, including:
Chemistry: It is used in the study of chalcogenide chemistry and the synthesis of new materials.
Biology: Research on this compound’s biological interactions is limited, but it is studied for its potential effects on biological systems.
Medicine: There is ongoing research into the potential medical applications of this compound, particularly in radiotherapy.
Mécanisme D'action
The mechanism by which thorium selenide exerts its effects involves its interaction with molecular targets and pathways. In biological systems, this compound can interact with proteins and enzymes, potentially affecting their function. The exact molecular targets and pathways involved are still under investigation, but it is known that this compound can modulate oxidative stress and cellular metabolism .
Comparaison Avec Des Composés Similaires
Thorium selenide can be compared with other similar compounds such as thorium sulfide (ThS₂) and thorium telluride (ThTe₂). These compounds share similar chemical properties but differ in their reactivity and applications. For example:
Thorium sulfide: More stable under oxidative conditions compared to this compound.
Thorium telluride: Exhibits different electronic properties, making it suitable for different semiconductor applications
This compound is unique due to its specific combination of thorium and selenium, which imparts distinct chemical and physical properties that are valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
60763-24-8 |
|---|---|
Formule moléculaire |
Se2Th |
Poids moléculaire |
389.98 g/mol |
Nom IUPAC |
bis(selanylidene)thorium |
InChI |
InChI=1S/2Se.Th |
Clé InChI |
CDRIOKBKMKFSNO-UHFFFAOYSA-N |
SMILES canonique |
[Se]=[Th]=[Se] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4(5H)-Thiazolone, 2-(diphenylamino)-5-[(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-](/img/structure/B15344600.png)


![4-[5-(diethylamino)pentan-2-ylimino-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline; 2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B15344612.png)
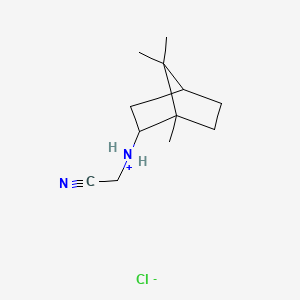
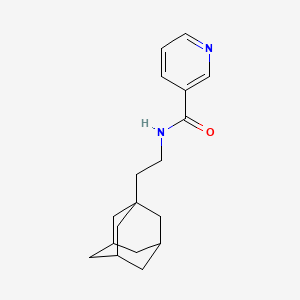

![(2E)-2-[(4-methoxyphenyl)methoxyimino]acetic Acid](/img/structure/B15344649.png)
![N-[3-(dimethylamino)propyl]-2-(9-oxo-10H-acridin-4-yl)acetamide](/img/structure/B15344656.png)

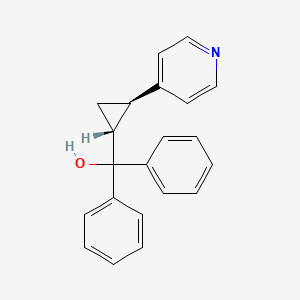
![Adenosine,2'-deoxy-,5'-ester with thiodiphosphoric acid([(ho)2p(o)]2s)(9ci)](/img/structure/B15344680.png)
